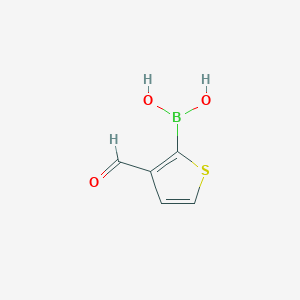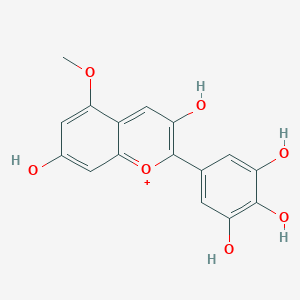
Pulchellidin
Descripción general
Descripción
Pulchellidin is an O-methylated anthocyanidin . It is a blue-red plant pigment and can be found in Plumbago pulchella .
Molecular Structure Analysis
The IUPAC name for Pulchellidin is 3,3′,4′,5′,7-Pentahydroxy-5-methoxyflavylium . Its systematic IUPAC name is 3,7-Dihydroxy-5-methoxy-2-(3,4,5-trihydroxyphenyl)-1λ4-benzopyran-1-ylium .Physical And Chemical Properties Analysis
Pulchellidin has a chemical formula of C16H13O7 . Its molar mass is 317.27 g/mol .Aplicaciones Científicas De Investigación
Sesquiterpene Lactones in Gaillardia pulchella
A study on Gaillardia pulchella, a Japanese cultivar, identified the presence of sesquiterpene lactones, including pulchellin and neopulchellin. This research suggests a biogenetic scheme for these compounds, highlighting their biochemical significance (Inayama, Kawamata, & Yanagita, 1973).
Toxic Properties of Pulchellin
Pulchellin, a type 2 ribosome-inactivating protein from Abrus pulchellus, has been studied for its structural and biological aspects. Research focused on obtaining active and homogeneous pulchellin for deeper analysis of its functional and toxic properties (Silva et al., 2005).
Immunological Response to Pulchellin in Cancer Treatment
A study on the immunological response of mice with LM3 breast tumors treated with pulchellin showed significant immune system activation. This suggests pulchellin's potential as an adjuvant in breast cancer treatment (de Matos et al., 2012).
Proanthocyanidins as Tyrosinase Inhibitors
Research on Rhododendron pulchrum leaves revealed that proanthocyanidins extracted from the leaves serve as efficient inhibitors of tyrosinase, an enzyme relevant in pigment formation. This has implications for developing novel tyrosinase inhibitors (Chai et al., 2015).
Pulcherrimin Production and Applications
A study identified and optimized the production of pulcherrimin, a potential biocontrol agent, from Bacillus licheniformis. The research suggests applications in agricultural, medical, and food areas due to its antimicrobial properties (Li et al., 2017).
Engineering Pulchellin for Immunotoxin Development
Recent research focused on reducing the immunogenicity of pulchellin A-chain through computational protein engineering, aiming to develop less immunogenic immunotoxins for therapeutic applications (Maleki et al., 2023).
Pulchrin A in Ovarian Cancer Cell Apoptosis
Pulchrin A, isolated from Enicosanthellum pulchrum, has been studied for its ability to induce apoptosis in ovarian cancer cells. The compound's activation of intrinsic pathways suggests potential in developing new treatments for human ovarian cancer (Nordin et al., 2016).
Propiedades
IUPAC Name |
5-(3,7-dihydroxy-5-methoxychromenylium-2-yl)benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-8(17)5-14-9(13)6-12(20)16(23-14)7-2-10(18)15(21)11(19)3-7/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQABVHSHQZHD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pulchellidin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Pulchellidin structurally unique compared to other anthocyanins?
A1: Unlike most naturally occurring anthocyanins, Pulchellidin possesses a unique 5,7-dimethoxy substitution pattern on its A-ring. This structural feature prevents the formation of tautomeric quinonoidal bases (anhydrobases) typically observed in other anthocyanins with free hydroxyl groups at the 5 and 7 positions. [] This unique structural characteristic could potentially lead to distinct color properties and stability profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



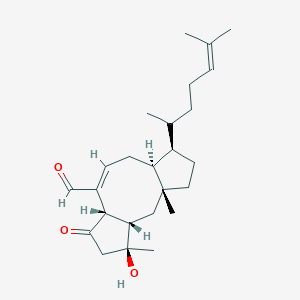
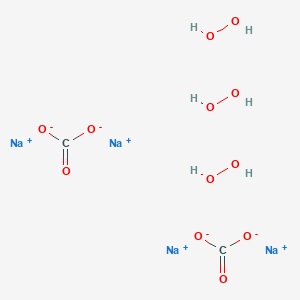




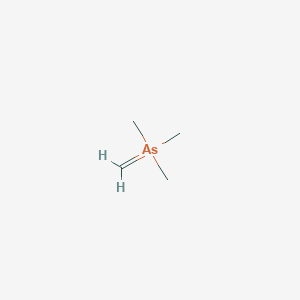


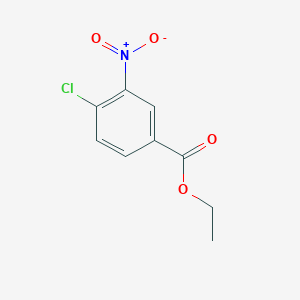
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)

